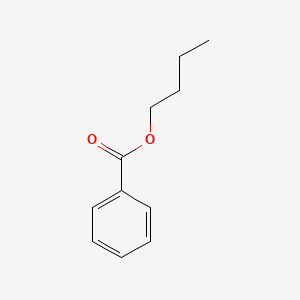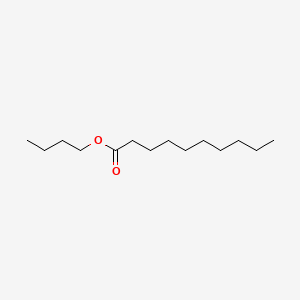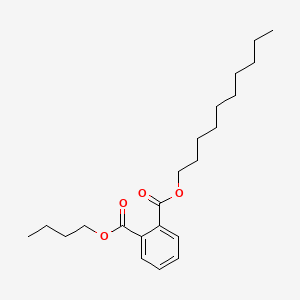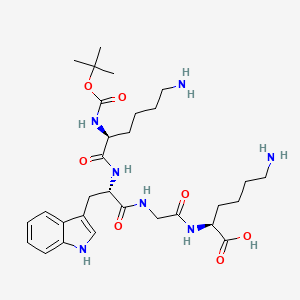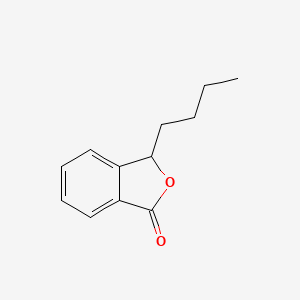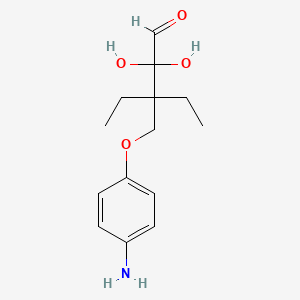
Cadralazine
Vue d'ensemble
Description
La cadralazine est un agent antihypertenseur appartenant à la classe chimique des hydrazinophtalazines. Elle est principalement utilisée pour gérer l'hypertension artérielle en agissant comme un vasodilatateur artériolaire périphérique . La formule chimique de la this compound est C12H21N5O3 et sa masse molaire est de 283,332 g/mol .
Applications De Recherche Scientifique
Cadralazine has several scientific research applications:
Chemistry: It is used as a model compound in studies involving hydrazinophthalazine derivatives.
Biology: this compound is studied for its effects on vascular smooth muscle cells and its potential role in modulating blood pressure.
Medicine: It is primarily used as an antihypertensive agent in clinical settings.
Mécanisme D'action
Target of Action
Cadralazine is an antihypertensive drug .
Mode of Action
It is known to be a vasodilator , suggesting that it works by relaxing the muscles in your blood vessels to help them dilate (widen). This lowers blood pressure and allows blood to flow more easily through your veins and arteries .
Biochemical Pathways
Some studies suggest that this compound and its analogs may have inhibitory effects on dna methyltransferases (dnmt), which are key enzymes involved in dna methylation, an important process in gene expression regulation .
Pharmacokinetics
The pharmacokinetics of this compound have been studied in healthy volunteers following single oral doses . This compound is rapidly absorbed .
Analyse Biochimique
Biochemical Properties
Cadralazine interacts with various biomolecules to exert its effects. The specific enzymes, proteins, and other biomolecules it interacts with are not fully annotated
Cellular Effects
This compound has been shown to have a profound vasodilatory effect on renal blood vessels, which enables renal blood flow and renal function to be maintained despite a marked fall in systemic blood pressure .
Molecular Mechanism
It is known to be a peripheral arteriolar vasodilator
Temporal Effects in Laboratory Settings
This compound has been observed to induce a moderate, prolonged fall in blood pressure associated with vasodilation and slight increases in cardiac output and heart rate . This antihypertensive effect becomes evident over a 2- to 6-week period of therapy and persists during longer-term administration . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not fully available .
Transport and Distribution
Information on how this compound is transported and distributed within cells and tissues is not fully available .
Méthodes De Préparation
La synthèse de la cadralazine implique plusieurs étapes. Une voie de synthèse courante comprend la réaction du carbazate d'éthyle avec la 3,6-dichloropyridazine pour former le composé intermédiaire, qui est ensuite mis à réagir avec la 2-hydroxypropylamine pour produire la this compound . Les conditions réactionnelles impliquent généralement un chauffage et l'utilisation de solvants tels que l'éthanol ou le méthanol. Les méthodes de production industrielle peuvent varier, mais elles suivent généralement des voies de synthèse similaires avec des optimisations pour la production à grande échelle .
Analyse Des Réactions Chimiques
La cadralazine subit diverses réactions chimiques, notamment :
Oxydation : La this compound peut être oxydée pour former les oxydes correspondants.
Réduction : Elle peut être réduite pour former des dérivés d'hydrazine.
Substitution : La this compound peut subir des réactions de substitution nucléophile, en particulier au niveau du cycle pyridazine.
Les réactifs couramment utilisés dans ces réactions comprennent les oxydants comme le peroxyde d'hydrogène, les réducteurs comme le borohydrure de sodium et les nucléophiles comme les amines. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés .
Applications de la recherche scientifique
La this compound a plusieurs applications de recherche scientifique :
Chimie : Elle est utilisée comme composé modèle dans les études impliquant des dérivés d'hydrazinophtalazine.
Biologie : La this compound est étudiée pour ses effets sur les cellules musculaires lisses vasculaires et son rôle potentiel dans la modulation de la pression artérielle.
Médecine : Elle est principalement utilisée comme agent antihypertenseur en milieu clinique.
Industrie : La this compound est utilisée dans l'industrie pharmaceutique pour le développement de médicaments antihypertenseurs.
Mécanisme d'action
La this compound exerce ses effets antihypertenseurs en provoquant une vasodilatation des artérioles périphériques. Cette action réduit la résistance dans les vaisseaux sanguins, entraînant une diminution de la pression artérielle. Les cibles moléculaires de la this compound comprennent les cellules musculaires lisses vasculaires, où elle inhibe l'afflux de calcium, conduisant à la relaxation des cellules musculaires et à la vasodilatation qui s'ensuit .
Comparaison Avec Des Composés Similaires
La cadralazine est similaire à d'autres agents antihypertenseurs tels que l'hydralazine et la dihydralazine. Elle possède un groupe hydrazino protégé, ce qui lui confère un profil pharmacocinétique unique. Contrairement à l'hydralazine, la this compound ne semble pas induire un syndrome lupique érythémateux systémique . D'autres composés similaires comprennent la prazosine et la chlorthalidone, qui agissent également comme des agents antihypertenseurs mais par des mécanismes différents .
Propriétés
IUPAC Name |
ethyl N-[[6-[ethyl(2-hydroxypropyl)amino]pyridazin-3-yl]amino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O3/c1-4-17(8-9(3)18)11-7-6-10(13-15-11)14-16-12(19)20-5-2/h6-7,9,18H,4-5,8H2,1-3H3,(H,13,14)(H,16,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTVVOATEHFXLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(C)O)C1=NN=C(C=C1)NNC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4048725 | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64241-34-5 | |
| Record name | Cadralazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64241-34-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cadralazine [INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064241345 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadralazine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13452 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Cadralazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4048725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CADRALAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T96I3U713 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cadralazine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041845 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Cadralazine?
A1: this compound acts as a peripheral arteriolar vasodilator. While its precise mechanism remains unclear, research suggests it inhibits calcium release from intracellular storage within smooth muscle cells, leading to relaxation and vasodilation. [, ]
Q2: Does this compound act directly or through a metabolite?
A2: this compound is a prodrug, meaning it requires metabolic conversion to exert its vasodilatory effect. The primary active metabolite responsible for this action is (+/-)-6-[ethyl(2-hydroxypropyl)amino]-3-hydrazinopyridazine (ISF-2405). [, , , ]
Q3: What are the downstream effects of this compound-induced vasodilation?
A3: this compound's vasodilatory action leads to decreased total peripheral vascular resistance and mean blood pressure. This effect is accompanied by a reflex tachycardia (increased heart rate). Additionally, this compound increases blood flow to various organs, including the heart, kidneys, and limbs. [, , ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C14H23N5O3. Its molecular weight is 309.37 g/mol. [, ]
Q5: Is there spectroscopic data available for this compound?
A5: While the provided research doesn't detail specific spectroscopic data, researchers utilized techniques like HPLC and radioimmunoassay to quantify this compound and its metabolite ISF-2405 in biological samples. [, ]
Q6: How is this compound absorbed and distributed in the body?
A6: this compound is well-absorbed following oral administration. It exhibits a relatively slow onset of action, reaching peak plasma concentrations after 1-4 hours. Notably, its active metabolite ISF-2405 demonstrates a prolonged presence in blood vessels compared to plasma, contributing to its sustained antihypertensive effect. [, , , , ]
Q7: What is the metabolic fate of this compound?
A7: this compound undergoes extensive metabolism, primarily in the liver. The key metabolic pathway involves the hydrolysis of its ethoxycarbonyl group to form ISF-2405. This metabolite can then undergo further acetylation and cyclization. [, ]
Q8: How is this compound eliminated from the body?
A8: this compound and its metabolites are primarily eliminated through urine, with a small portion excreted in feces. The terminal half-life of this compound is approximately 3.6 hours in hypertensive patients, slightly longer than in healthy individuals (2.5 hours). []
Q9: Does the acetylator status of an individual impact this compound's pharmacokinetics?
A9: Research suggests minimal influence of acetylator status on this compound's overall pharmacokinetics. While some studies reported slightly higher plasma renin activity in slow acetylators, these differences weren't statistically significant. Further investigation with larger sample sizes might be needed for definitive conclusions. [, ]
Q10: What in vitro models have been used to study this compound's effects?
A10: Researchers utilized isolated rabbit aortic and renal artery strips to investigate this compound's impact on vascular contraction induced by various agents. These studies revealed that this compound's metabolite, ISF-2405, effectively inhibited contractions elicited by norepinephrine, serotonin, angiotensin II, and potassium chloride. [, ]
Q11: What animal models have been used to evaluate this compound's efficacy?
A11: this compound's antihypertensive activity has been extensively studied in animal models of hypertension, including spontaneously hypertensive rats (SHR), renal hypertensive dogs, and deoxycorticosterone acetate-salt hypertensive rats. These studies consistently demonstrated this compound's ability to reduce blood pressure effectively. [, , , ]
Q12: Has this compound been evaluated in clinical trials?
A12: Yes, this compound has undergone clinical trials for hypertension treatment. These trials demonstrated its effectiveness in reducing blood pressure, both as monotherapy and in combination with other antihypertensive agents like beta-blockers and diuretics. [, , , , , ]
Q13: Are there specific drug delivery strategies being explored for this compound?
A13: While the provided research doesn't delve into specific drug delivery approaches for this compound, its prodrug nature, where it's metabolized to the active ISF-2405, could be considered a form of targeted delivery. This is because ISF-2405 exhibits a greater affinity for blood vessels compared to plasma, leading to a more localized vasodilatory effect. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

